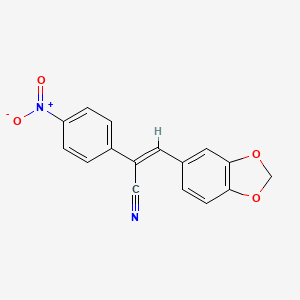

3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and its derivatives often involves reactions that introduce the benzodioxol and nitrophenyl functionalities into the acrylonitrile framework. For instance, the addition of specific substituents to the acrylonitrile group can afford variously substituted derivatives, highlighting the compound's versatile synthetic adaptability (Vardanyan et al., 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, UV-vis, and NMR techniques have been employed to elucidate the molecular structure of similar compounds. The crystal structure determination of related acrylate derivatives, for example, provides insight into the spatial arrangement and confirms the presence of the distinct functional groups characteristic of these molecules (Dölling et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile typically showcase its reactivity towards various reagents, leading to a wide range of derivatives. The compound's interactions with nucleophiles and electrophiles demonstrate its utility in synthetic chemistry, serving as a precursor for further chemical modifications (Sączewski et al., 2004).

Physical Properties Analysis

The physical properties of 3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. These properties are determined using standard laboratory techniques and are essential for predicting the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other chemicals, are of significant interest. Studies on related compounds have shown a range of chemical behaviors, from high reactivity in cycloaddition reactions to specific inhibitory activities in biological systems, highlighting the diverse chemical nature of this class of compounds (Abdou et al., 1998).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis and Cytotoxic Activities : A study by Sa̧czewski et al. (2004) focused on synthesizing acrylonitriles with various substituted furan, thiophene, or phenyl rings. They found that these compounds have significant in vitro cytotoxic potency on human cancer cell lines, with some compounds showing greater potency than traditional drugs like cisplatin and etoposide. The research highlights the potential of such compounds in cancer therapy (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Optoelectronic Applications : Anandan et al. (2018) designed and synthesized thiophene dyes for use in optoelectronic devices. These compounds, including variations of acrylonitriles, showed promising nonlinear absorption and optical limiting behavior, which is crucial for protecting human eyes and optical sensors in photonic or optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Chemical Reactions and Properties

Chemical Reactivity Studies : Research by Narasimhan et al. (1973) explored the chemical reactivity of compounds like benzonitrile p-nitrobenzylide with 3-phenyl-2H-azirines. They discovered new reactions leading to the formation of various novel compounds, suggesting potential applications in organic synthesis and drug development (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

Spectroscopic and Crystal Structure Analysis : Hranjec et al. (2012) synthesized and analyzed novel benzimidazoles and benzimidazoquinolines, demonstrating their potential as chemosensors for different cations. Their study provides insights into the use of acrylonitrile derivatives in sensor technology (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Potential in Drug Development and Therapy

Antiproliferative and Antitubercular Activity : Carta et al. (2004) synthesized a series of acrylonitriles and tested them for antiproliferative and antitubercular activity. Their findings indicated significant potential in the antimicrobial and antitumor fields, highlighting the importance of these compounds in medicinal chemistry (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).

Antibacterial Agents : Another study by Sa̧czewski et al. (2008) on novel heteroaryl-acrylonitriles showed antibacterial and cytotoxic activities, suggesting their potential use as antibacterial agents (Sa̧czewski, Stencel, Bieńczak, Langowska, Michaelis, Werel, Hałasa, Reszka, & Bednarski, 2008).

Propriétés

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c17-9-13(12-2-4-14(5-3-12)18(19)20)7-11-1-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKVENYUFQHGTA-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)